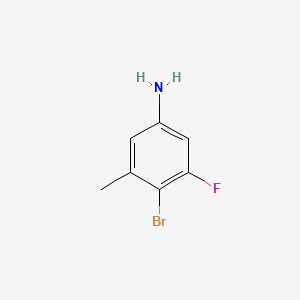

4-Bromo-3-fluoro-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-fluoro-5-methylaniline (CAS: 1356113-07-9) is a halogenated aniline derivative with the molecular formula C₇H₇BrFN. Its SMILES representation is CC1=CC(=CC(=C1Br)F)N, and its InChIKey is WTNCRDVVJCQOOF-UHFFFAOYSA-N . The compound features a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position on the aromatic ring. Predicted collision cross-section (CCS) values for its ionized forms include:

The compound is commercially available with a purity of 98% (MFCD19686156) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the amine group, and finally bromination and fluorination to introduce the halogen substituents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, particularly with halogenated reagents.

Cross-Coupling Reactions: The bromine substituent allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Cross-Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted aromatic compounds .

Scientific Research Applications

4-Bromo-3-fluoro-5-methylaniline is utilized in several scientific research areas:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-5-methylaniline exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites . The pathways involved may include signal transduction pathways and metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is part of a broader class of halogenated methylanilines. Key analogs include:

Key Observations :

- Substituent Position Effects : The position of fluorine and methyl groups significantly influences electronic and steric properties. For example, this compound (meta-fluoro, para-bromo) may exhibit distinct reactivity compared to 5-Bromo-2-fluoro-4-methylaniline (ortho-fluoro, meta-bromo) .

- Fluorine vs.

Physical and Chemical Properties

Melting and Boiling Points:

| Compound Name | Melting Point (°C) | Boiling Point (°C) | |

|---|---|---|---|

| 4-Bromo-3-methylaniline | 80–82 | 240 | |

| 3-Bromo-5-fluoro-4-iodoaniline | N/A | N/A | |

| 2-Bromo-4-fluoro-6-methylaniline | N/A | N/A |

Notes:

- Fluorination generally lowers melting points compared to non-fluorinated analogs due to reduced symmetry and weaker intermolecular forces. However, direct data for this compound is lacking .

- The methyl group enhances stability but may reduce reactivity in electrophilic substitution reactions compared to unsubstituted bromoanilines .

Biological Activity

4-Bromo-3-fluoro-5-methylaniline, an organic compound with the molecular formula C7H7BrFN, is a derivative of aniline that features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring. Its unique substitution pattern contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's structure is characterized by:

- Bromine (Br) : A halogen that can influence the reactivity and biological interactions.

- Fluorine (F) : Known for enhancing the metabolic stability of compounds.

- Methyl group (CH3) : This group can affect lipophilicity and overall biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Electrophilic Aromatic Substitution : Introducing bromine and fluorine into the aromatic ring.

- Reduction Reactions : Converting nitro or other functional groups to amines.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated as a precursor for developing enzyme inhibitors that may disrupt cancer cell proliferation. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines, such as U87 glioblastoma cells, with IC50 values indicating effective inhibition of tumor growth .

Enzyme Inhibition

The compound exhibits the ability to interact with specific enzymes:

- Mechanism of Action : It may function as an inhibitor by binding to active sites or allosteric sites of target enzymes. This interaction is crucial for understanding its therapeutic potential .

Pharmacological Applications

This compound serves as a building block in synthesizing pharmaceuticals, particularly in creating compounds that target various biological pathways. Its derivatives have been explored for their roles in:

- Antimicrobial Activity : Related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

Properties

IUPAC Name |

4-bromo-3-fluoro-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNCRDVVJCQOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.